N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine
Brand Name: Vulcanchem
CAS No.: 321530-70-5
VCID: VC0447223
InChI: InChI=1S/C9H10N6/c1-7-2-4-8(5-3-7)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+
SMILES: CC1=CC=C(C=C1)C=NN2C(=NN=N2)N
Molecular Formula: C9H10N6
Molecular Weight: 202.22g/mol

N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine

CAS No.: 321530-70-5

Main Products

VCID: VC0447223

Molecular Formula: C9H10N6

Molecular Weight: 202.22g/mol

N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine - 321530-70-5

CAS No. 321530-70-5
Product Name N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine
Molecular Formula C9H10N6
Molecular Weight 202.22g/mol
IUPAC Name 1-[(E)-(4-methylphenyl)methylideneamino]tetrazol-5-amine
Standard InChI InChI=1S/C9H10N6/c1-7-2-4-8(5-3-7)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+
Standard InChIKey JFUZSBAWPQCPDK-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/N2C(=NN=N2)N
SMILES CC1=CC=C(C=C1)C=NN2C(=NN=N2)N
Canonical SMILES CC1=CC=C(C=C1)C=NN2C(=NN=N2)N
Solubility 0.1 [ug/mL]
PubChem Compound 5340519
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator